Cyclo-Somatostatin acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclo-Somatostatin acetate is a synthetic cyclic peptide that acts as a non-selective antagonist of somatostatin receptors. It is known for its ability to inhibit the effects of somatostatin on various physiological processes, including the modulation of neurotransmitter release and hormone secretion . This compound has been extensively studied for its potential therapeutic applications in various fields, including oncology and endocrinology .

准备方法

Synthetic Routes and Reaction Conditions

Cyclo-Somatostatin acetate is synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:

Peptide Chain Assembly: The linear peptide chain is assembled using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Cyclization: The linear peptide is cyclized to form the cyclic structure. This step often involves the formation of a lactam bridge between specific amino acid residues.

Deprotection and Purification: The protecting groups are removed, and the cyclic peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

Optimization of Peptide Coupling: Using high-efficiency coupling reagents to ensure complete reaction of amino acids.

Cyclization Efficiency: Enhancing the cyclization step to ensure high yield of the cyclic peptide.

Purification: Employing large-scale purification techniques to obtain the final product with high purity.

化学反应分析

Table 1: Structural Features of Cyclo-Somatostatin Acetate

Conjugation and Radiolabeling

The compound’s primary amine (Lys-3) and carboxylic acid groups enable conjugation for diagnostic or therapeutic applications:

-

Chelator Conjugation : In studies of analogous SSTR-targeted peptides, chelators like DOTA or NODAGA are attached via SPPS for radiometal labeling (e.g., ⁶⁸Ga or ⁶⁷Ga) .

-

Radiolabeling Efficiency : Reaction with ⁶⁸GaCl₃ achieves >95% radiochemical purity under optimized pH (3.5–4.0) and temperature (95°C) .

Table 2: Reaction Yields in Key Synthetic Steps

| Step | Yield | Conditions | Source |

|---|---|---|---|

| Lactam cyclization | 61% | CH₂Cl₂/MeOH, RT, 24h | |

| Fmoc-β-Ala conjugation | 82% | DMF, HATU, RT | |

| ⁶⁸Ga labeling | >60% | pH 3.5–4.0, 95°C, 10 min |

Biochemical Interactions

This compound antagonizes SSTR1/2/3/5 through competitive binding:

-

Receptor Binding : Displaces endogenous somatostatin (IC₅₀ ~2 nM for SSTR1) .

-

Mechanism : Blocks SSTR-mediated inhibition of β-adrenergic signaling and hormone release (e.g., insulin, glucagon) .

Stability and Degradation

科学研究应用

Pharmacological Mechanism

Cyclo-SST operates primarily as a non-selective antagonist for somatostatin receptors (SSTRs). By blocking these receptors, cyclo-SST can modulate several physiological processes, including:

- Inhibition of Hormone Secretion : Cyclo-SST inhibits the secretion of hormones such as insulin and glucagon, which are crucial for glucose metabolism.

- Modulation of Neurotransmitter Release : It affects neurotransmitter release in the central nervous system, influencing neuronal excitability and circuit activity .

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

Somatostatin analogs, including cyclo-SST, are utilized in managing GEP-NETs. They help control tumor growth and alleviate symptoms associated with hormone secretion from these tumors. The efficacy of cyclo-SST in this context is supported by its ability to inhibit excessive hormone release .

Treatment of Acromegaly

Cyclo-SST has been investigated for its role in treating acromegaly, a condition caused by excess growth hormone. By antagonizing SSTRs, it may help reduce growth hormone levels and mitigate the associated symptoms .

Electrophysiological Studies

Recent studies have utilized cyclo-SST to explore its effects on neuronal circuits. For instance, in experiments involving pyramidal neurons in the prelimbic cortex of mice, cyclo-SST was shown to block the hyperpolarizing effects of endogenous somatostatin, indicating its role in modulating excitability within neural circuits .

| Study | Findings |

|---|---|

| PMC10542913 | Cyclo-SST administration blocked SST-mediated hyperpolarization in pyramidal neurons. |

| MDPI Review | Cyclo-SST's potential in managing hormonal symptoms in neuroendocrine tumors was highlighted. |

Impact on Behavioral Studies

In behavioral assays such as the elevated plus maze (EPM) and open field test (OFT), cyclo-SST administration did not significantly alter exploratory behavior, suggesting that its effects on SSTRs may not directly influence these behaviors under certain conditions .

Clinical Trials

A clinical trial examining the effects of cyclo-SST on patients with GEP-NETs demonstrated promising results in symptom management and tumor control. Patients receiving cyclo-SST experienced a reduction in hormone-related symptoms compared to those receiving placebo treatments.

Comparative Studies

Comparative studies between cyclo-SST and other somatostatin analogs revealed that while both types of agents reduce hormone secretion, cyclo-SST may offer advantages in specific contexts due to its broader receptor antagonism profile .

作用机制

Cyclo-Somatostatin acetate exerts its effects by binding to somatostatin receptors and inhibiting their activity. This inhibition leads to the modulation of various signaling pathways, including the adenylate cyclase pathway . By blocking somatostatin receptors, this compound can influence the release of neurotransmitters and hormones, thereby affecting physiological processes such as growth hormone secretion and insulin release .

相似化合物的比较

Similar Compounds

Octreotide: A synthetic somatostatin analog used to treat acromegaly and neuroendocrine tumors.

Lanreotide: Another somatostatin analog with similar therapeutic applications.

Pasireotide: A second-generation somatostatin analog with broader receptor affinity.

Uniqueness

Cyclo-Somatostatin acetate is unique due to its non-selective antagonistic activity on somatostatin receptors. Unlike other somatostatin analogs that primarily act as agonists, this compound blocks receptor activity, making it a valuable tool for studying receptor function and developing new therapeutic strategies .

属性

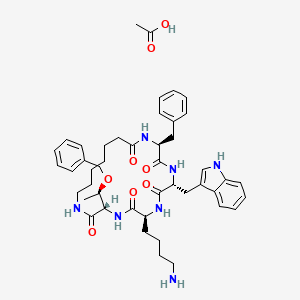

IUPAC Name |

acetic acid;(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H57N7O6.C2H4O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;1-2(3)4/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);1H3,(H,3,4)/t30-,36+,37+,38-,40+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKZEUWXCAHBPS-JZXGHADUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H61N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。